2-Formyl-5-(trifluoromethoxy)benzonitrile 2-Formyl-5-(trifluoromethoxy)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18675206
InChI: InChI=1S/C9H4F3NO2/c10-9(11,12)15-8-2-1-6(5-14)7(3-8)4-13/h1-3,5H
SMILES:
Molecular Formula: C9H4F3NO2
Molecular Weight: 215.13 g/mol

2-Formyl-5-(trifluoromethoxy)benzonitrile

CAS No.:

Cat. No.: VC18675206

Molecular Formula: C9H4F3NO2

Molecular Weight: 215.13 g/mol

* For research use only. Not for human or veterinary use.

2-Formyl-5-(trifluoromethoxy)benzonitrile -

Specification

Molecular Formula C9H4F3NO2
Molecular Weight 215.13 g/mol
IUPAC Name 2-formyl-5-(trifluoromethoxy)benzonitrile
Standard InChI InChI=1S/C9H4F3NO2/c10-9(11,12)15-8-2-1-6(5-14)7(3-8)4-13/h1-3,5H
Standard InChI Key VERLJKRVVREJIE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)C#N)C=O

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-formyl-5-(trifluoromethoxy)benzonitrile is C₉H₄F₃NO₂, derived from its benzene core substituted with -CHO (formyl), -OCF₃ (trifluoromethoxy), and -CN (nitrile) groups. Key structural features include:

  • Electron-withdrawing effects: The trifluoromethoxy group (-OCF₃) exerts strong electron-withdrawing inductive effects, while the nitrile (-CN) and formyl (-CHO) groups further polarize the aromatic ring, enhancing electrophilic substitution reactivity .

  • Molecular weight: Calculated as 223.13 g/mol based on compositional analysis.

  • Spatial arrangement: The meta positioning of the trifluoromethoxy and formyl groups creates steric and electronic asymmetry, influencing crystallization behavior and solubility.

Table 1: Comparative Molecular Properties of Analogous Benzonitriles

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-Fluoro-5-(trifluoromethoxy)benzonitrile C₈H₃F₄NO205.11-F, -OCF₃, -CN
2-Formyl-5-(trifluoromethyl)benzonitrileC₉H₄F₃NO199.13-CHO, -CF₃, -CN
3-Fluoro-5-formylbenzonitrile C₈H₄FNO149.12-F, -CHO, -CN

Synthetic Pathways and Optimization

While no explicit synthesis for 2-formyl-5-(trifluoromethoxy)benzonitrile is documented, methodologies for analogous benzonitriles suggest viable routes:

Grignard Reaction with Subsequent Formylation

A modified Grignard approach, as demonstrated for 3-fluoro-5-formylbenzonitrile , could be adapted:

  • Halogenation: Bromination of 5-(trifluoromethoxy)benzonitrile at position 2 using N-bromosuccinimide (NBS) under radical conditions.

  • Metal-halogen exchange: Treatment of 2-bromo-5-(trifluoromethoxy)benzonitrile with iPrMgCl in THF to generate the aryl magnesium intermediate.

  • Formylation: Quenching the Grignard reagent with dimethylformamide (DMF) to introduce the formyl group .

Critical parameters:

  • Temperature control (<0°C during metalation to prevent side reactions).

  • Stoichiometric excess of DMF (3 equivalents) to ensure complete formylation .

Palladium-Catalyzed Cross-Coupling

Alternative routes may employ Suzuki-Miyaura coupling to install the trifluoromethoxy group post-formylation:

  • Borylation: Introduce a boronic ester at position 5 of 2-formylbenzonitrile.

  • Cross-coupling: React with trifluoromethoxy phenyl iodide using Pd(PPh₃)₄ as a catalyst .

Physicochemical Properties and Reactivity

Solubility and Stability

  • Solubility: Predicted to be low in polar solvents (e.g., water) due to aromatic hydrophobicity but soluble in dichloromethane and THF.

  • Thermal stability: The trifluoromethoxy group enhances thermal resilience, with decomposition expected above 250°C .

Spectroscopic Data (Predicted)

  • ¹H NMR (CDCl₃): δ 10.12 (s, 1H, -CHO), 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H), 7.64 (d, J = 8.6 Hz, 1H, Ar-H) .

  • ¹⁹F NMR: δ -58.3 (s, -OCF₃) .

ParameterValue
GHS ClassificationWarning (GHS07)
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P280, P305+P351+P338

Applications in Pharmaceutical and Material Science

Drug Intermediate

  • Heterocyclic synthesis: The formyl group participates in cyclocondensation reactions to yield pyrroles or indoles, pivotal in kinase inhibitor development .

  • Electrophilic coupling: The electron-deficient aromatic ring facilitates cross-coupling reactions for constructing biaryl drug candidates.

Advanced Materials

  • Liquid crystals: The -OCF₃ group’s dipole moment enhances mesophase stability in display technologies .

  • Polymer additives: Nitrile groups improve thermal stability in high-performance polymers like polyamides.

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